Ethylene glycol diacrylate

Catalog No.
S3317099
CAS No.
26570-48-9
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diacrylate

CAS Number

26570-48-9

Product Name

Ethylene glycol diacrylate

IUPAC Name

2-prop-2-enoyloxyethyl prop-2-enoate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2

InChI Key

KUDUQBURMYMBIJ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC(=O)C=C

Synonyms

PEG 700 diacrylate, PEG-DA, poly(ethylene glycol)-diacrylate macromer, poly(ethylene glycol)diacrylate, poly(ethyleneglycol) diacrylate, poly(ethyleneglycol)diacrylate, polyethyleneglycol 700 diacrylate, polyethyleneglycol diacrylate

Canonical SMILES

C=CC(=O)OCCOC(=O)C=C

The exact mass of the compound Ethylene glycol diacrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24160. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Poly(ethylene glycol) diacrylate (PEGDA, CAS 26570-48-9) is a highly versatile, hydrophilic, homobifunctional macromer widely procured for the synthesis of advanced hydrogels and photocurable resins. Featuring a polyethylene glycol backbone terminated with highly reactive acrylate groups, PEGDA undergoes rapid free-radical polymerization under UV or visible light in the presence of a photoinitiator . Its primary procurement value lies in its exceptional water solubility, biocompatibility, and the ability to precisely tune the crosslink density—and thereby the mechanical and swelling properties of the resulting network—by selecting specific molecular weights (e.g., MW 400 vs. MW 3400) . This makes PEGDA a foundational precursor for 3D bioprinting, tissue engineering scaffolds, and flexible, hydrophilic industrial coatings.

Substituting PEGDA with standard short-chain hydrophobic diacrylates, such as 1,6-hexanediol diacrylate (HDDA), drastically reduces the network's water affinity, eliminating the ability to form functional hydrogels and fundamentally altering the material's degradation profile [1]. Conversely, substituting PEGDA with its closest structural analog, poly(ethylene glycol) dimethacrylate (PEGDMA), introduces steric hindrance at the reactive terminal sites[2]. This steric bulk significantly slows down polymerization kinetics. In high-throughput stereolithography (SLA) printing or time-sensitive live-cell encapsulation, the slower curing rate of methacrylates can lead to print failure, cell settling, or increased UV-induced cytotoxicity, making the exact specification of the unhindered acrylate end-groups in PEGDA critical for rapid-cure applications [2].

Accelerated Photopolymerization Kinetics for Rapid 3D Printing

PEGDA (CAS 26570-48-9) is preferred over its dimethacrylate analog (PEGDMA) in applications requiring rapid curing. The absence of the methyl group on the acrylate terminal ends significantly reduces steric hindrance, allowing PEGDA to undergo free-radical photopolymerization at a much faster rate than PEGDMA [1].

Evidence DimensionPolymerization kinetics and steric hindrance
Target Compound DataPEGDA (Acrylate end groups, low steric hindrance, rapid chain-growth propagation)
Comparator Or BaselinePEGDMA (Methacrylate end groups, higher steric hindrance, slower propagation)
Quantified DifferenceAcrylate-terminated PEGDA achieves gelation significantly faster than methacrylate-terminated PEGDMA under identical photoinitiator concentrations.
ConditionsFree-radical photopolymerization (e.g., UV/SLA printing).

Rapid curing is essential in stereolithography (SLA) to achieve high-resolution prints and minimize UV exposure time when encapsulating live cells.

Superior Hydrophilicity and Tunable Swelling in Polymer Networks

When formulating degradable or swellable polymer networks, PEGDA imparts critical hydrophilicity that standard aliphatic crosslinkers lack. Comparative studies show that increasing the ratio of PEGDA to 1,6-hexanediol diacrylate (HDDA) in copolymer networks dramatically increases equilibrium water absorption and accelerates hydrolytic mass loss [1].

Evidence DimensionEquilibrium water uptake and mass loss rate
Target Compound DataHigh PEGDA-ratio networks (Highly hydrophilic, rapid water uptake)
Comparator Or Baseline100% HDDA networks (Hydrophobic, minimal water uptake)
Quantified DifferenceShifting from a pure HDDA network to a PEGDA-rich blend fundamentally transitions the material from a rigid, hydrophobic plastic to a swellable, degradable hydrogel.
ConditionsIn vitro aqueous degradation over 8 weeks.

Procurement of PEGDA is necessary when formulating hydrogels for drug delivery or tissue scaffolds where controlled swelling and aqueous permeability are required.

Mechanical Property Tuning via Molecular Weight Selection

A defining procurement advantage of PEGDA is the ability to precisely tune the mechanical properties of the resulting hydrogel by selecting specific molecular weights. Lower molecular weight PEGDA (e.g., MW 400) yields a higher crosslink density, resulting in stiffer networks, whereas higher molecular weight variants produce softer, more elastic gels.

Evidence DimensionCrosslink density and mechanical stiffness
Target Compound DataLow MW PEGDA (High crosslink density, rigid mechanical response)
Comparator Or BaselineHigh MW PEGDA (Low crosslink density, highly elastic response)
Quantified DifferenceAdjusting the precursor molecular weight allows engineers to sweep the compressive modulus across orders of magnitude without changing the underlying chemistry.
ConditionsStandardized aqueous hydrogel formulation and free-radical curing.

Allows buyers to precisely match the mechanical stiffness of the hydrogel to the target application, such as rigid cartilage scaffolds vs. soft tissue matrices.

Stereolithography (SLA) and DLP 3D Bioprinting

Due to its rapid photopolymerization kinetics and lack of steric hindrance compared to methacrylates, PEGDA is the ideal crosslinking resin for high-resolution 3D bioprinting. Its fast curing prevents cell settling and structural collapse during layer-by-layer fabrication[1].

Tunable Hydrogels for Tissue Engineering

Leveraging its molecular-weight-dependent crosslink density, PEGDA is procured to fabricate extracellular matrix (ECM) mimics. Buyers can select specific molecular weights to precisely match the mechanical stiffness required for different cell types, from rigid bone scaffolds to soft tissue matrices .

Controlled-Release Drug Delivery Systems

The high hydrophilicity and tunable swelling behavior of PEGDA networks make it a superior choice over hydrophobic crosslinkers (like HDDA) for encapsulating and controlling the diffusion rate of therapeutic proteins and small molecules in aqueous environments[2].

XLogP3

1.2

UNII

42Q902RIYE

GHS Hazard Statements

Aggregated GHS information provided by 550 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 550 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 482 of 550 companies with hazard statement code(s):;
H315 (77.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (85.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2274-11-5
26570-48-9
28158-16-9

Wikipedia

Ethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester: ACTIVE

Dates

Last modified: 08-19-2023

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